Deferasirox Methyl Ester is a derivative of the well-known iron chelator deferasirox, primarily utilized in the treatment of iron overload conditions such as thalassemia and sickle cell disease. This compound is of interest due to its potential therapeutic applications, particularly in oncology, where iron chelation is being explored as a strategy to inhibit tumor growth. Deferasirox Methyl Ester is synthesized from deferasirox through esterification, which modifies its solubility and bioavailability properties.
Deferasirox Methyl Ester belongs to the class of organic compounds known as carboxylic acid esters. Its structure is characterized by the presence of a methyl ester functional group attached to the deferasirox backbone. This modification may enhance its pharmacokinetic properties compared to the parent compound.
The synthesis of Deferasirox Methyl Ester typically involves the following steps:
The technical aspects of the synthesis include careful control of temperature, choice of solvents, and purification techniques to ensure high purity and yield of the final product.
The molecular structure of Deferasirox Methyl Ester retains the core triazole and benzoic acid moieties characteristic of deferasirox but features a methyl ester group that alters its chemical properties. The structural formula can be represented as follows:
Key spectral data for characterization includes:
Deferasirox Methyl Ester can participate in various chemical reactions typical for esters, including hydrolysis, transesterification, and reactions with nucleophiles. These reactions can be leveraged to modify its structure further or to explore its reactivity in biological systems.
Hydrolysis reactions can lead to the regeneration of deferasirox, while transesterification can provide access to other ester derivatives that may exhibit different biological activities.
The mechanism through which Deferasirox Methyl Ester exerts its effects primarily involves iron chelation. By binding free iron ions in biological systems, it prevents oxidative stress and cellular damage associated with iron overload.
Studies have shown that deferasirox derivatives can modulate signaling pathways involved in cell proliferation and apoptosis by altering iron availability . This mechanism is particularly relevant in cancer treatment strategies where iron plays a crucial role in tumor growth.
Relevant analyses include spectroscopic methods such as NMR and infrared spectroscopy for functional group identification .
Deferasirox Methyl Ester has potential applications beyond iron chelation therapy:
Research continues into its effectiveness and mechanisms, highlighting its versatility as both a therapeutic agent and a tool for understanding iron metabolism in health and disease .
Deferasirox Methyl Ester, a triazole-based synthetic intermediate, is systematically named as methyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate [3] [8]. Its structure integrates a central 1,2,4-triazole ring flanked by two ortho-hydroxyphenyl substituents and a methyl-esterified benzoate group at the N1 position. The canonical SMILES representation is COC(=O)c1ccc(cc1)n2nc(nc2c3ccccc3O)c4ccccc4O
[1] [2], which explicitly defines the ester linkage (COC(=O)), triazole ring (n2nc(nc2)), and phenolic hydroxyl groups.
The compound has a molecular formula of C₂₂H₁₇N₃O₄ and a precise molecular weight of 387.39 g/mol [2] [3] [6]. High-resolution mass spectrometry confirms an exact mass of 387.1219 Da [1]. The deuterated analog (Deferasirox Methyl Ester-d₃) exhibits a molecular weight of 390.41 g/mol due to the replacement of three hydrogen atoms with deuterium [2].
While single-crystal X-ray diffraction data for Deferasirox Methyl Ester is limited, its structural analog Deferasirox reveals key insights. The molecule’s stability arises from intramolecular hydrogen bonding between the triazole nitrogen and phenolic hydroxyl groups, forming a six-membered chelate ring [5]. Additionally, intermolecular hydrogen bonds involving ester carbonyl oxygen and hydroxyl hydrogens likely contribute to its solid-state packing. Experimental data indicate a melting point of 181–184°C [6] [8], consistent with a crystalline lattice stabilized by these interactions.
Table 1: Key Chemical Identifiers of Deferasirox Methyl Ester
Property | Value |
---|---|
IUPAC Name | methyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate |
CAS Number | 1266741-05-2 |
Molecular Formula | C₂₂H₁₇N₃O₄ |
Molecular Weight | 387.39 g/mol |
SMILES | COC(=O)c1ccc(cc1)n2nc(nc2c3ccccc3O)c4ccccc4O |
Melting Point | 181–184°C |
Deferasirox Methyl Ester exhibits limited aqueous solubility but is sparingly soluble in DMSO and very slightly soluble in methanol [4] [8]. Its logP (partition coefficient) is computationally estimated at 3.799 [2], indicating high lipophilicity. This property aligns with its role as a pharmaceutical intermediate, facilitating membrane permeability. The presence of ionizable phenolic groups (predicted pKa ~8.02) suggests pH-dependent solubility, though experimental validation is needed [8].
Thermogravimetric analysis (TGA) indicates decomposition above 184°C, coinciding with its melting point range of 181–184°C [6] [8]. The compound demonstrates moderate thermal stability under ambient storage conditions (+4°C) but is light-sensitive, necessitating amber vial packaging [4] [8]. No polymorphic transitions have been reported, though the crystalline form dominates commercial supplies.
FT-IR Spectroscopy: Key bands include:
Raman Spectroscopy: Peaks at 1,600 cm⁻¹ (aromatic C=C), 1,370 cm⁻¹ (C–N), and 1,110 cm⁻¹ (C–O ester) dominate the spectrum. The absence of strong carbonyl bands in Raman highlights its complementarity to IR [5] [10].
UV-Vis Spectroscopy: In methanol, absorption maxima occur at 254 nm (π→π* transition, triazole/aromatic systems) and 310 nm (n→π* transition, ester carbonyl) [5] [10]. These align with TD-DFT calculations using B3LYP/6-311++G(d,p) basis sets.
Table 2: Characteristic Spectroscopic Assignments
Technique | Band Position (cm⁻¹/nm) | Assignment |
---|---|---|
FT-IR | 1,710 | ν(C=O) ester |
1,580 | ν(C=N) triazole | |
3,200–3,500 | ν(O–H) phenolic | |
Raman | 1,600 | ν(C=C) aromatic |
1,370 | ν(C–N) triazole | |
UV-Vis | 254 nm | π→π* conjugated system |
310 nm | n→π* carbonyl |
Table 3: Hydrogen Bonding Motifs
Bond Type | Atoms Involved | Energy (kJ/mol) | Role |
---|---|---|---|
Intramolecular | N(triazole)–H–O(phenolic) | ~25–30 | Conformational lock |
Intermolecular | O(carbonyl)–H–O(phenolic) | ~15–20 | Crystal packing |
Though not directly therapeutic, Deferasirox Methyl Ester serves critical roles in pharmaceutical analytics:
Deferasirox Methyl Ester exemplifies the synergy of structural precision and functional adaptability. Its defined hydrogen bonding motifs govern stability, while spectroscopic signatures enable rigorous quality control. Future research should explore polymorphic diversity and solute-solvent interactions using computational models validated against experimental data.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1